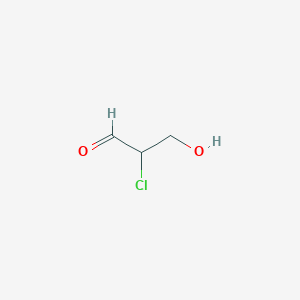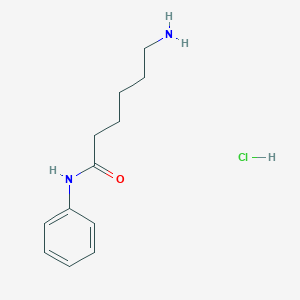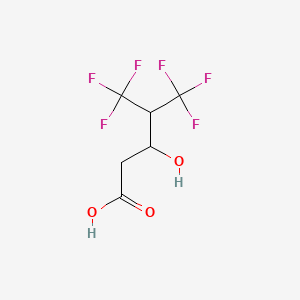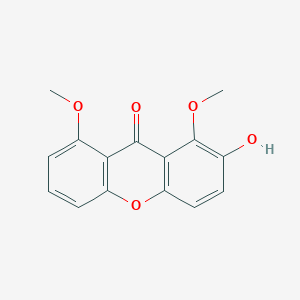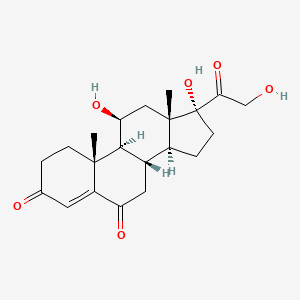
6-Keto-hydrocortisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Keto-hydrocortisone is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. Hydrocortisone is widely used in medicine for its anti-inflammatory and immunosuppressive properties. The keto group at the 6th position in this compound distinguishes it from its parent compound, hydrocortisone, and imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-hydrocortisone typically involves the oxidation of hydrocortisone. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the keto group at the 6th position .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea species. The process involves multiple steps of chemical transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Análisis De Reacciones Químicas
Types of Reactions: 6-Keto-hydrocortisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), DDQ.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone with SeO2 yields this compound .
Aplicaciones Científicas De Investigación
6-Keto-hydrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its role in cellular processes and its interaction with glucocorticoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
6-Keto-hydrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The downstream effects include inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, as well as the promotion of anti-inflammatory genes .
Comparación Con Compuestos Similares
Hydrocortisone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a double bond at the 1,2 position, enhancing its anti-inflammatory effects.
Dexamethasone: A potent synthetic corticosteroid with additional fluorine atoms, increasing its glucocorticoid activity.
Uniqueness: 6-Keto-hydrocortisone is unique due to the presence of the keto group at the 6th position, which alters its chemical reactivity and biological activity compared to other corticosteroids .
Propiedades
Fórmula molecular |
C21H28O6 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
YEIADPUXRRUQBV-FDNPDPBUSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
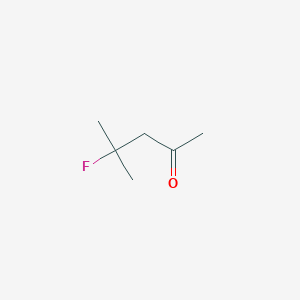
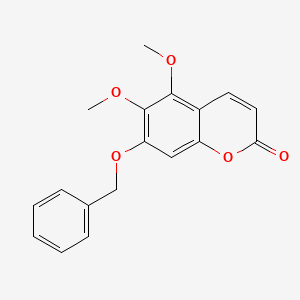
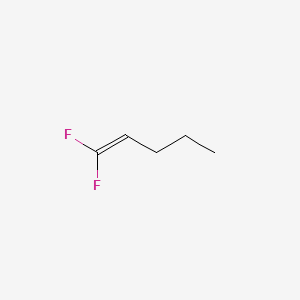
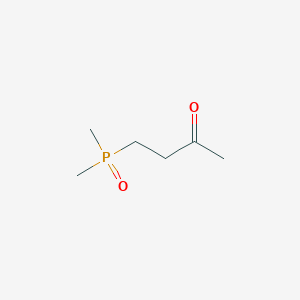
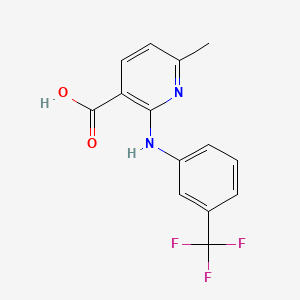
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
